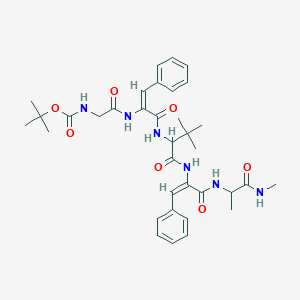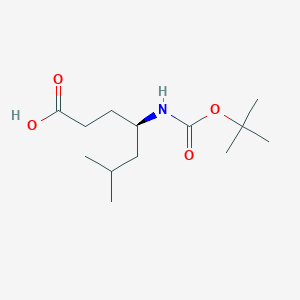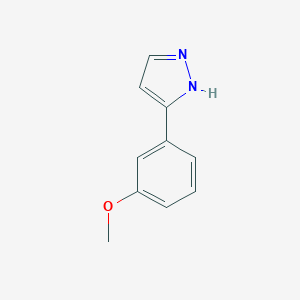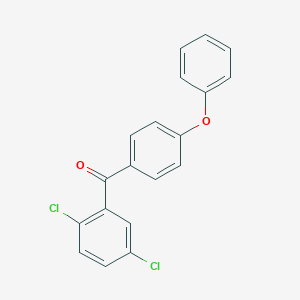
2,5-Dichloro-4'-phenoxybenzophenone
概要
説明
2,5-Dichloro-4’-phenoxybenzophenone, also known as (2,5-dichlorophenyl)- (4-phenoxyphenyl)methanone, is a chemical compound with the molecular formula C19H12Cl2O2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4’-phenoxybenzophenone consists of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 342.02100 and the molecular weight is 343.2 g/mol .科学的研究の応用
Polymerization and Molecular Weight Control
Tonozuka et al. (2011) explored the Ni(0)-catalyzed coupling polymerization of 2,5-Dichloro-4'-phenoxybenzophenone. This process varied in ligand, coligand, temperature, reaction time, and solvent to control the molecular weight of the polymer, poly(4-phenoxybenzoyl-1,4-phenylene)s (PPBPs). High molecular weight sulfonated PPBPs demonstrated improved properties for fuel cell applications, such as increased mechanical strength and proton conductivity (Tonozuka et al., 2011).
Synthesis of Phthalocyanines
Wöhrle et al. (1993) conducted a study on the synthesis of phthalocyanines using 2,5-Dichloro-4'-phenoxybenzophenone. This process involved reactions with phenols, leading to the formation of various substituted dicyanobenzenes, further converted into octasubstituted phthalocyanines (Wöhrle et al., 1993).
Development of Multiblock Copolymers
Ghassemi et al. (2004) synthesized rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using 2,5-Dichloro-4'-phenoxybenzophenone. The end product, an alternating multiblock sulfonated copolymer, formed flexible transparent films, showing potential for use in water absorption and proton conductivity applications (Ghassemi et al., 2004).
Environmental Analysis and Monitoring
Ye et al. (2008) developed a method to measure environmental phenols, including derivatives of 2,5-Dichloro-4'-phenoxybenzophenone, in human milk. This sensitive method, which could detect these compounds in minute concentrations, is crucial for assessing human exposure and potential health risks (Ye et al., 2008).
Photochemical Research
Choudhry & Hutzinger (1982) investigated the photochemical formation and degradation of polychlorinated dibenzofurans and dibenzo-p-dioxins, which are by-products in the manufacture of chlorinated phenols like 2,5-Dichloro-4'-phenoxybenzophenone. Understanding these processes is important for environmental protection and pollution control (Choudhry & Hutzinger, 1982).
Safety and Hazards
特性
IUPAC Name |
(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNNVZZGMWSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477222 | |
| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4'-phenoxybenzophenone | |
CAS RN |
151173-25-0 | |
| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



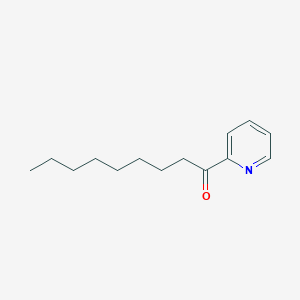
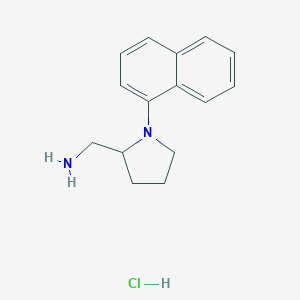
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)


![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
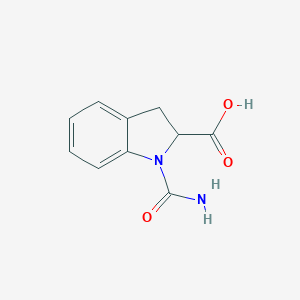
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)


